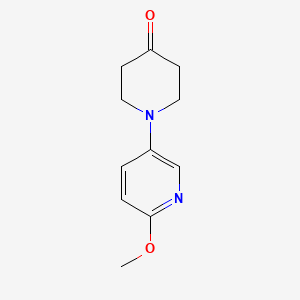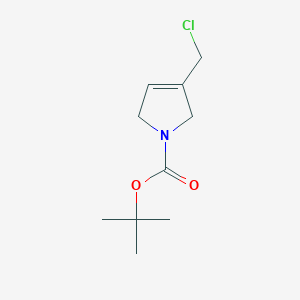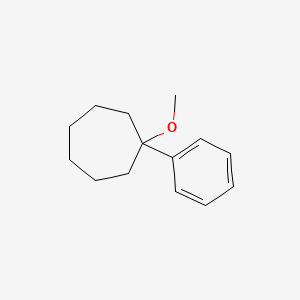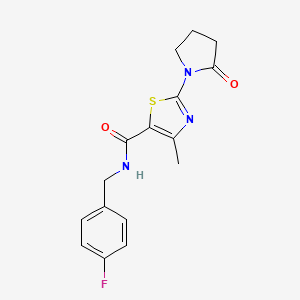![molecular formula C15H24O3Si B8508428 4-[(tert-butyldimethylsilyl)oxy]-3-ethoxybenzaldehyde](/img/structure/B8508428.png)
4-[(tert-butyldimethylsilyl)oxy]-3-ethoxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(tert-Butyldimethylsilyl)oxy]-3-ethoxybenzaldehyde is an organic compound that features a benzaldehyde core substituted with a tert-butyldimethylsilyloxy group and an ethoxy group. This compound is of interest in organic synthesis due to its unique structural properties, which make it a valuable intermediate in the preparation of various complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(tert-butyldimethylsilyl)oxy]-3-ethoxybenzaldehyde typically involves the protection of the hydroxyl group on a benzaldehyde derivative using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The ethoxy group can be introduced via an etherification reaction using ethyl iodide and a suitable base.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar protection and etherification steps, but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors could enhance the efficiency and scalability of the process.
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyldimethylsilyloxy group can be substituted under acidic conditions to yield the corresponding hydroxyl derivative.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Acidic conditions (e.g., acetic acid/water mixture)
Major Products:
Oxidation: 4-[(tert-Butyldimethylsilyl)oxy]-3-ethoxybenzoic acid
Reduction: 4-[(tert-Butyldimethylsilyl)oxy]-3-ethoxybenzyl alcohol
Substitution: 4-Hydroxy-3-ethoxybenzaldehyde
Wissenschaftliche Forschungsanwendungen
4-[(tert-Butyldimethylsilyl)oxy]-3-ethoxybenzaldehyde is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In the study of enzyme-catalyzed reactions involving aldehydes and their derivatives.
Medicine: Potential use in the synthesis of drug candidates with specific functional groups.
Industry: Utilized in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of 4-[(tert-butyldimethylsilyl)oxy]-3-ethoxybenzaldehyde involves its reactivity as an aldehyde and the protective role of the tert-butyldimethylsilyloxy group. The aldehyde group can participate in nucleophilic addition reactions, while the silyl ether group provides stability against hydrolysis and oxidation, allowing for selective reactions at other sites on the molecule.
Vergleich Mit ähnlichen Verbindungen
- 4-[(tert-Butyldimethylsilyl)oxy]benzaldehyde
- 4-tert-Butyldimethylsiloxy-1-butanol
- (tert-Butyldimethylsilyloxy)acetaldehyde
Comparison: 4-[(tert-Butyldimethylsilyl)oxy]-3-ethoxybenzaldehyde is unique due to the presence of both the tert-butyldimethylsilyloxy and ethoxy groups, which provide distinct reactivity and stability profiles. Compared to 4-[(tert-butyldimethylsilyl)oxy]benzaldehyde, the ethoxy group introduces additional steric and electronic effects, influencing the compound’s behavior in chemical reactions.
Eigenschaften
Molekularformel |
C15H24O3Si |
|---|---|
Molekulargewicht |
280.43 g/mol |
IUPAC-Name |
4-[tert-butyl(dimethyl)silyl]oxy-3-ethoxybenzaldehyde |
InChI |
InChI=1S/C15H24O3Si/c1-7-17-14-10-12(11-16)8-9-13(14)18-19(5,6)15(2,3)4/h8-11H,7H2,1-6H3 |
InChI-Schlüssel |
UUDWKDIWTMSTOW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=CC(=C1)C=O)O[Si](C)(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-Methyl-1,2,5-oxadiazol-3-yl)methyl]thiourea](/img/structure/B8508355.png)



![2-[(Furan-2-ylmethyl)-amino]-thiazole-4-carboxylic acid](/img/structure/B8508371.png)







![6-Fluoro-2-(pyridin-3-yl)imidazo[1,2-a]pyridine](/img/structure/B8508440.png)
